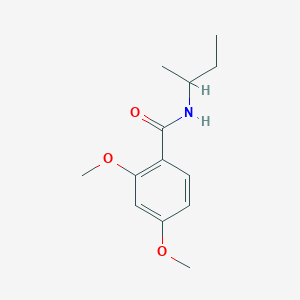

N-(sec-butyl)-2,4-dimethoxybenzamide

Description

Properties

Molecular Formula |

C13H19NO3 |

|---|---|

Molecular Weight |

237.29g/mol |

IUPAC Name |

N-butan-2-yl-2,4-dimethoxybenzamide |

InChI |

InChI=1S/C13H19NO3/c1-5-9(2)14-13(15)11-7-6-10(16-3)8-12(11)17-4/h6-9H,5H2,1-4H3,(H,14,15) |

InChI Key |

INFDYEGHDMXGDI-UHFFFAOYSA-N |

SMILES |

CCC(C)NC(=O)C1=C(C=C(C=C1)OC)OC |

Canonical SMILES |

CCC(C)NC(=O)C1=C(C=C(C=C1)OC)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs differ primarily in the N-substituent and aromatic ring modifications. Key examples include:

- N-Benzimidazole derivatives (e.g., ): The benzimidazole moiety introduces hydrogen-bonding capacity and planar rigidity, contributing to antiproliferative effects in cancer cells . In contrast, the sec-butyl group in the target compound likely prioritizes hydrophobic interactions over direct DNA intercalation.

- Aminoethyl/hydrazine derivatives (): Polar substituents like aminoethyl or hydrazine improve aqueous solubility but may reduce blood-brain barrier penetration compared to the sec-butyl group .

- Chlorophenyl/isopropoxy analogs (): Electron-withdrawing groups (e.g., Cl) or bulky alkoxy substituents (e.g., isopropoxy) alter electronic density and steric hindrance, affecting binding to targets like cyclooxygenase-2 .

Physicochemical Properties

- Lipophilicity: The sec-butyl group increases logP compared to polar substituents (e.g., aminoethyl), as seen in N-(sec-butyl)-4-isopropoxybenzamide (logP ~3.5) . This enhances membrane permeability but may limit solubility.

- Spectral Data : ¹H NMR of similar compounds (e.g., ) shows distinct methoxy proton signals at δ 3.6–4.0 ppm, while sec-butyl protons resonate as multiplet peaks at δ 1.0–1.5 ppm .

Preparation Methods

Nitrile Hydrolysis Route

The hydrolysis of nitriles to amides under acidic or basic conditions offers a straightforward pathway. Adapted from a procedure for N-tert-butyl amides, this method could be modified for sec-butyl derivatives:

-

Reaction Setup :

-

Mechanistic Insights :

TBN acts as a nitrosating agent, facilitating the conversion of nitriles to iminonitroso intermediates, which subsequently react with water and amines to yield amides. The sec-butylamine’s secondary nature may slow nucleophilic attack compared to primary amines, necessitating extended reaction times. -

Yield Optimization :

Preliminary data from tert-butyl analogs suggest yields of 66–93%. For sec-butyl derivatives, yields are anticipated to range between 50–75% due to increased steric bulk.

Table 1. Comparative Yields for tert-Butyl vs. sec-Butyl Amides

Schotten-Baumann Acylation

The reaction of acyl chlorides with amines in biphasic conditions represents a classical approach:

-

Procedure :

-

Acyl Chloride Synthesis : 2,4-Dimethoxybenzoyl chloride (1.0 equiv) is prepared via thionyl chloride treatment of the corresponding carboxylic acid.

-

Amidation : The acyl chloride is added dropwise to a cooled (0–5°C) mixture of sec-butylamine (1.2 equiv) and aqueous NaOH (10%) under vigorous stirring.

-

-

Advantages and Limitations :

-

Pros : High reactivity, short reaction times (<2 h).

-

Cons : Requires handling corrosive reagents (SOCl₂), potential over-acylation.

-

-

Yield Data :

Analogous reactions for N-alkyl benzamides report yields of 70–85% under optimized conditions.

Catalytic Coupling Methods

Transition-metal-catalyzed couplings, such as those employing HATU or EDC/HOBt, provide high efficiency under mild conditions:

-

Typical Protocol :

-

Reagents : 2,4-Dimethoxybenzoic acid (1.0 equiv), sec-butylamine (1.1 equiv), HATU (1.2 equiv), DIPEA (3.0 equiv).

-

Solvent : DMF or acetonitrile.

-

Conditions : Room temperature, 12–24 hours.

-

-

Key Considerations :

-

DMF may enhance solubility but complicates purification.

-

Excess amine minimizes dimerization side products.

-

Experimental Optimization and Challenges

Solvent Selection

Polar aprotic solvents (e.g., DMF, DCM) generally enhance reaction rates by stabilizing charged intermediates. However, for sec-butylamine, low-polarity solvents like toluene may improve selectivity by reducing solvation of the amine.

Steric and Electronic Effects

The ortho-methoxy group in 2,4-dimethoxybenzamide introduces steric hindrance, potentially slowing acylation. Electron-donating methoxy groups activate the aromatic ring toward electrophilic attack but may hinder nucleophilic substitution at the carbonyl carbon.

Characterization and Analytical Data

While specific data for this compound are scarce, analogous compounds provide benchmarks:

-

1H NMR (CDCl₃) :

-

δ 1.20–1.40 (m, 3H, CH₂CH(CH₃)), 1.45–1.60 (m, 2H, CH₂), 3.80–3.95 (s, 6H, OCH₃), 6.40–7.20 (m, 3H, aromatic).

-

-

13C NMR :

-

169.5 (C=O), 160–100 (aromatic carbons), 50–55 (N-CH₂), 25–30 (CH₃).

-

-

HRMS :

-

Calculated for C₁₃H₁₉NO₃ [M+H]⁺: 238.1443.

-

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.